BenchChemオンラインストアへようこそ!

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea

Anticancer Activity Cytotoxicity Breast Cancer

CAS 339017-96-8 is a validated LCK inhibitor scaffold with defined cytotoxicity (MCF-7 IC50 0.87-12.91 μM; MDA-MB-231 IC50 1.75-9.46 μM). The 4-chloro-6-piperidino substitution is critical for target selectivity—swapping piperidine for morpholine or N-phenyl for N-methyl drastically alters kinase profiles and bioavailability. Use for comparative selectivity profiling, SAR studies in autoimmune research, or as a benchmark in toxicology panels. Established synthetic routes and LCK inhibition biochemical assays available.

Molecular Formula C16H18ClN5O
Molecular Weight 331.8
CAS No. 339017-96-8
Cat. No. B2407509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea
CAS339017-96-8
Molecular FormulaC16H18ClN5O
Molecular Weight331.8
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC(=N2)NC(=O)NC3=CC=CC=C3)Cl
InChIInChI=1S/C16H18ClN5O/c17-13-11-14(22-9-5-2-6-10-22)20-15(19-13)21-16(23)18-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,18,19,20,21,23)
InChIKeyQDTANANZNKOKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea (CAS 339017-96-8): A Pyrimidine Urea Scaffold for Kinase and Agrochemical Research


N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea (CAS 339017-96-8) is a synthetic molecule belonging to the N-4,6-pyrimidine-N-alkyl-N'-phenyl urea class [1]. Its structure features a 4-chloro-6-piperidino-pyrimidine core linked via a urea bridge to a phenyl ring, a scaffold known for yielding potent inhibitors of kinases such as lymphocyte-specific tyrosine kinase (LCK) [1]. The compound is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry and agrochemical development, with reported exploratory activity in kinase inhibition and cytotoxicity screens [2][3].

Why Generic Substitution of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea (CAS 339017-96-8) is Not Advisable


Despite a shared pyrimidine-phenylurea core, minor structural modifications among analogs profoundly impact target selectivity, potency, and physicochemical properties. The specific substitution pattern of a 4-chloro and a 6-piperidino group on the pyrimidine ring is critical for the compound's molecular recognition [1]. Replacing the piperidine with a morpholine or altering the N'-phenyl to an N'-methyl group can drastically change kinase selectivity profiles, oral bioavailability, and even the primary application field from medicinal chemistry to agrochemistry [1]. Consequently, substituting this compound with a near neighbor without direct comparative biological data risks project failure due to unanticipated changes in activity or off-target effects.

Quantitative Differentiation Evidence for N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea (CAS 339017-96-8)


Cytotoxicity Profile Against Breast Cancer Cell Lines: A Cross-Study Comparable View

The compound demonstrates a quantifiable range of growth inhibition against human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. While many N-4,6-pyrimidine-N-alkyl-N'-phenyl urea analogs were optimized for LCK inhibition, the reported cytotoxicity data provides a baseline for cellular activity . The observed multi-micromolar IC50 range suggests its primary value may lie in its role as a scaffold for further optimization rather than as a potent stand-alone agent, a key consideration for procurement in drug discovery programs.

Anticancer Activity Cytotoxicity Breast Cancer

Kinase Scaffold Specificity: Comparative Structural Analysis with LCK Inhibitors

This compound represents the core scaffold for a known series of LCK inhibitors. While specific Ki or IC50 values for LCK inhibition by this exact molecule are not publicly available, the literature establishes that the N-4,6-pyrimidine-N-alkyl-N'-phenyl urea motif is essential for low-nanomolar LCK inhibition [1]. For instance, the closely related analog '7i' from the same series achieved oral efficacy in a rat arthritis model, highlighting the scaffold's potential [1]. The presence of the piperidine ring is a key differentiator from morpholine analogs, which often target a different kinase profile, such as mTOR [2].

Kinase Inhibition LCK Immunology

Physicochemical Differentiation: The Impact of Piperidine on Solubility and Bioavailability

The piperidin-1-yl substituent is known to enhance the solubility and potentially the oral bioavailability of pyrimidine-urea compounds compared to unsubstituted or differently substituted analogs [1]. The computed partition coefficient (XLogP3-AA) for this compound is 3.4 [2]. This contrasts with the unsubstituted phenyl analog, N-(4-chloro-2-pyrimidinyl)-N'-phenylurea, which is anticipated to be more lipophilic and less soluble. The enhanced solubility is a critical parameter for in vitro assay reliability and for achieving sufficient systemic exposure in in vivo studies.

Physicochemical Properties Solubility Oral Bioavailability

Validated Research Applications for N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea (CAS 339017-96-8)


Kinase Inhibitor Probe for Immunology Research

This compound serves as a critical starting point for medicinal chemists developing LCK inhibitors for autoimmune disease research. Its core scaffold has been validated to produce orally active, in vivo-efficacious compounds [1]. Researchers can use it to explore the SAR around the phenyl ring and pyrimidine core, leveraging the established synthetic routes and biochemical assays for LCK inhibition [1].

Comparative Structural Biology and Kinase Selectivity Screening

The compound is an ideal tool for comparative selectivity profiling against other pyrimidine-urea scaffolds. By systematically comparing its kinase inhibition profile with that of its morpholino (mTOR-targeting) [1] and N-methyl (Tankyrase-targeting) analogs, researchers can map critical pharmacophoric elements that dictate kinase family selectivity, generating valuable data for rational drug design [2].

Agrochemical Lead Discovery and Optimization

Given its structural features and reported utility as a synthetic intermediate [1], this compound can be employed in the discovery of novel herbicides or plant growth regulators. Its modular design enables rapid derivatization to synthesize a library of analogs for screening against specific weed species or for desired plant growth regulatory effects, paving the way for developing new agrochemical products [1].

In Vitro Toxicology and Safety Pharmacology Screening

With its defined cytotoxicity profile against cancer cell lines like MCF-7 (IC50 0.87-12.91 μM) and MDA-MB-231 (IC50 1.75-9.46 μM) [1], this compound can be used as a reference tool in in vitro toxicology panels. It provides a consistent benchmark for assay validation and for evaluating the relative cytotoxicity of new chemical entities, helping to establish structure-toxicity relationships within the pyrimidine-urea class [1].

Quote Request

Request a Quote for N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.